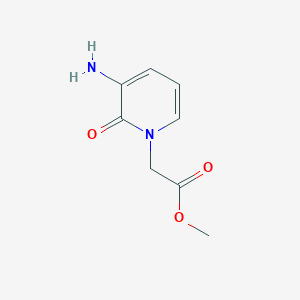

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Description

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is a pyridine derivative characterized by a 3-amino-2-oxopyridinyl moiety linked to a methyl ester group. Its structure combines a hydrogen-bond-donating amino group and a hydrogen-bond-accepting oxo group, which may influence interactions with biological targets . The compound has been listed in chemical catalogs but is currently discontinued, indicating specialized applications or synthesis challenges .

Properties

IUPAC Name |

methyl 2-(3-amino-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTCVMQZWVXNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595620 | |

| Record name | Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175210-67-0 | |

| Record name | Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Pyridone Derivatives

The 2-oxo group in 2-pyridone acts as a strong meta-director, enabling regioselective nitration at the 3-position. A representative procedure involves treating 2-pyridone with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C, yielding 3-nitro-2-pyridone in 65–70% yield. This intermediate is critical for subsequent reduction to the 3-amino derivative.

Table 1: Nitration Conditions for 2-Pyridone Derivatives

| Nitrating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 68 |

| Acetyl nitrate | Acetic anhydride | 20°C | 55 |

The choice of nitrating agent impacts regioselectivity and purity. While acetyl nitrate reduces side reactions like ring sulfonation, it offers lower yields compared to traditional HNO₃/H₂SO₄.

Reduction of 3-Nitro-2-pyridone to 3-Amino-2-pyridone

Catalytic hydrogenation using 10% Pd/C under H₂ (1 atm) in ethanol converts 3-nitro-2-pyridone to 3-amino-2-pyridone in >90% yield. Alternative methods, such as Fe/HCl reduction, are less efficient (60–70% yield) and generate significant iron oxide waste.

N-Alkylation of 3-Amino-2-pyridone

Introducing the methyl ester-acetamide group at the 1-position requires N-alkylation. This step is complicated by the competing reactivity of the 3-amino group, necessitating either protection-deprotection strategies or mild alkylation conditions .

Direct Alkylation with Methyl Chloroacetate

In anhydrous acetonitrile, 3-amino-2-pyridone reacts with methyl chloroacetate in the presence of cesium carbonate (Cs₂CO₃) at 60°C for 12 hours, yielding the target compound in 45–50% yield. However, the unprotected amino group participates in side reactions, reducing efficiency.

Table 2: Alkylation Reagents and Yields

Protection-Deprotection Strategy

To suppress side reactions, the 3-amino group is protected as a tert-butoxycarbonyl (Boc) derivative prior to alkylation:

-

Boc Protection : Treat 3-amino-2-pyridone with Boc₂O in THF, catalyzed by DMAP (90% yield).

-

Alkylation : React Boc-protected intermediate with methyl chloroacetate and Cs₂CO₃ in DMF (70% yield).

-

Deprotection : Remove Boc with trifluoroacetic acid (TFA) in dichloromethane (95% yield).

This approach elevates the overall yield to 60%, albeit with additional steps.

Alternative Pathways via Bromination-Amination

Bromination at the 3-Position

Electrophilic bromination of 2-pyridone using bromine in acetic acid introduces a bromo group at the 3-position (75% yield). Subsequent amination via Buchwald-Hartwig coupling with ammonia and Pd(OAc)₂/Xantphos provides 3-amino-2-pyridone in 65% yield.

Table 3: Amination of 3-Bromo-2-pyridone

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110°C | 65 |

| CuI/1,10-phenanthroline | DMSO | 120°C | 50 |

Industrial-Scale Considerations

Continuous flow reactors enhance scalability for nitration and hydrogenation steps. For example, a microreactor system for 3-nitro-2-pyridone synthesis achieves 95% conversion at 25°C with residence times <5 minutes. Similarly, fixed-bed hydrogenation reactors loaded with Pd/Al₂O₃ enable >99% reduction efficiency.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation of the amino group may yield nitro or nitroso derivatives.

- Reduction of the oxo group may yield hydroxyl derivatives.

- Substitution reactions may yield various alkylated or acylated derivatives.

Scientific Research Applications

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyridine Derivatives

Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate

- Structure : Ethyl ester analog with a longer alkyl chain.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

Methyl 2-(3-Nitro-2-oxopyridin-1(2H)-yl)acetate

- Structure: Nitro substituent replaces the amino group.

- Molecular Formula : C₈H₈N₂O₅

- Molecular Weight : 212.16 g/mol

- Key Differences : The electron-withdrawing nitro group reduces basicity and may decrease hydrogen-bonding capacity, impacting reactivity and target binding .

2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetic Acid

Heterocyclic Modifications

Methyl 9-(2-Iminothiazol-3(2H)-yl)-9-oxononanoate

- Structure : Incorporates a thiazole ring and a long aliphatic chain.

- Bioactivity : Exhibits histone deacetylase (HDAC) inhibition, with IC₅₀ values of 50 µM in U2OS cells, suggesting cell-specific activity .

- Key Differences : The thiazole moiety and extended carbon chain introduce distinct electronic and steric effects, enabling HDAC interaction absent in the pyridine-based target compound .

Ethyl [5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate

Fused-Ring Systems

Methyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

- Structure: Dihydroquinoline fused ring system.

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Key Differences: The fused benzene ring increases lipophilicity and may enhance binding to hydrophobic enzyme pockets compared to monocyclic pyridines .

Table 1: Comparative Data for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate and Analogs

Biological Activity

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition, antimicrobial properties, and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

This compound is characterized by its pyridine ring structure, which is known for its versatility in biological applications. The presence of an amino group and an oxo group contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. It can act as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity. This is particularly relevant in studies involving metabolic pathways where enzyme regulation is crucial.

- Ligand : It can function as a ligand in receptor binding assays, potentially modulating receptor activity either as an agonist or antagonist depending on the target receptor.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:

- Staphylococcus aureus: MIC 5.64 - 77.38 µM

- Escherichia coli: MIC 2.33 - 156.47 µM

- Candida albicans: MIC 16.69 - 78.23 µM

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that derivatives related to this compound showed promising results in inhibiting SARS-CoV-2 replication in vitro, with EC50 values indicating effective antiviral properties against the virus .

- Anticancer Activity : Research has indicated that similar pyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7, suggesting potential applications in cancer therapy .

Research Applications

This compound is utilized in several scientific domains:

- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biological Research : Its role in enzyme inhibition makes it valuable for studying metabolic pathways and drug interactions.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic Synthesis Optimization

Q: How can researchers optimize the synthetic yield of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate while minimizing byproduct formation? A:

- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency, as seen in analogous pyridinone acetate syntheses .

- Catalyst Optimization : Employ coupling agents like EDCI/HOBt to activate carboxyl groups, reducing side reactions such as ester hydrolysis.

- Purification Strategies : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization in ethanol/water to isolate the target compound from unreacted 3-amino-2-oxopyridine or dimeric byproducts .

- Monitoring via TLC : Track reaction progress using UV-active TLC plates (e.g., silica GF254) with ethyl acetate:toluene (95:5) as the mobile phase to resolve intermediates .

Advanced Structural Characterization

Q: What advanced spectroscopic techniques are recommended for resolving ambiguities in the tautomeric equilibrium of this compound? A:

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam-lactim equilibrium) using SHELX programs for structure refinement. High-resolution data (≤ 0.8 Å) can distinguish between keto-enol configurations .

- Dynamic NMR : Conduct variable-temperature NMR in DMSO-d6 to observe exchange broadening of NH/OH protons, identifying tautomeric shifts .

- IR Spectroscopy : Analyze carbonyl stretching frequencies (1650–1750 cm) to confirm the dominance of the lactam form over the enolic tautomer .

Data Contradictions

Q: How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound? A:

- Benchmark Computational Methods : Compare DFT (B3LYP/6-311+G(d,p)) calculations with experimental NMR shifts to identify systematic errors in solvent effect modeling .

- Cross-Validation : Use multiple software packages (e.g., Gaussian vs. ORCA) to assess the robustness of predicted thermochemical data (e.g., ΔfH) against experimental enthalpy values .

- Experimental Replication : Repeat spectral acquisitions (e.g., NMR in CDCl3 vs. DMSO) to rule out solvent-induced conformational changes .

Toxicity and Handling

Q: What are the critical safety considerations for handling this compound in aqueous environments? A:

- Hazard Mitigation : Wear nitrile gloves and safety goggles due to the compound’s potential for skin/eye irritation (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may release toxic vapors (e.g., acetic acid) upon hydrolysis .

- Spill Management : Neutralize aqueous spills with sodium bicarbonate (5% w/v) before absorption via silica-based adsorbents .

Stability Under Conditions

Q: What experimental strategies can be employed to assess the hydrolytic stability of this compound under varying pH conditions? A:

- pH-Dependent Kinetics : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor ester hydrolysis via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to quantify degradation products .

- Arrhenius Analysis : Determine activation energy (Ea) for hydrolysis by conducting accelerated stability studies at 40–60°C .

- Mass Spectrometry : Use LC-MS (ESI+) to identify hydrolyzed fragments (e.g., 3-amino-2-oxopyridine-acetic acid, m/z 181.1) .

Computational Modeling

Q: Which computational models are most reliable for predicting the reactivity of this compound in nucleophilic environments? A:

- DFT with Solvent Correction : Apply the SMD solvation model (water or methanol) to simulate nucleophilic attack at the carbonyl carbon. B3LYP/6-31G(d) provides accurate activation barriers for ester hydrolysis .

- Molecular Dynamics : Use AMBER force fields to simulate binding interactions with nucleophiles (e.g., hydroxide ions) over 100-ns trajectories .

- QTAIM Analysis : Map electron density topology to identify reactive sites (e.g., Laplacian at carbonyl O) using Multiwfn software .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound against enzyme targets? A:

- Kinase Inhibition : Screen against caspase-3 (IC50 determination via fluorogenic substrate Ac-DEVD-AMC) due to structural similarity to caspase-3 inhibitors .

- Cytotoxicity Assays : Use MTT assays on HEK293 cells (24–72 hr exposure) to assess metabolic disruption, with IC50 values compared to positive controls like Z-VAD-FMK .

- Molecular Docking : Perform AutoDock Vina simulations against caspase-3 (PDB: 1CP3) to predict binding modes of the pyridinone-acetate moiety .

Analytical Method Development

Q: How can researchers validate an HPLC method for quantifying trace impurities in this compound? A:

- Column Selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:0.1% phosphoric acid, 30:70) at 1.0 mL/min .

- Validation Parameters :

- Linearity : R ≥ 0.999 for 0.1–100 µg/mL.

- LOQ/LOD : ≤ 0.05 µg/mL via signal-to-noise (S/N ≥ 10).

- Recovery : 95–105% for spiked samples .

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light (254 nm) to confirm method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.